Alternariol (AOH) is a mycotoxin, a secondary metabolite produced by fungi of the genus Alternaria. [, , ] Alternaria species are ubiquitous, found in various environments, and are known to contaminate a wide range of food and feed crops. [, ] AOH is commonly found alongside other Alternaria toxins, such as alternariol monomethyl ether (AME), tenuazonic acid, altenuene, and altertoxins. [, ] While not acutely toxic, AOH exhibits mutagenic and genotoxic properties in various in vitro systems, raising concerns about its potential long-term health effects. [, ]
Synthetic Methods
The synthesis of alternariol has been achieved through several methods. A notable synthetic route involves a two-step process starting from orcinol. The first step includes the formation of an intermediate via a palladium-catalyzed Suzuki coupling, followed by oxidation to yield the desired compound. Specifically, the aldehyde is oxidized using sodium chlorite in a water-acetonitrile mixture, followed by intramolecular lactonization facilitated by boron tribromide, yielding alternariol in high yields (up to 90%) .
A more detailed synthesis involves:
This method has demonstrated efficiency and reproducibility in laboratory settings .
Molecular Structure
Alternariol has the molecular formula C_13H_10O_5 and a molecular weight of 246.22 g/mol. Its structure features a chromone backbone with two hydroxyl groups and a methoxy group, contributing to its biological activity. The compound exhibits several stereocenters, leading to potential variations in its biological effects depending on its configuration.
The key structural features include:
X-ray crystallography and NMR spectroscopy have been utilized to confirm the structural integrity of alternariol .
Reactivity and Chemical Reactions
Alternariol participates in various chemical reactions due to its functional groups. It can undergo:
These reactions are significant for modifying alternariol into derivatives that may have altered biological activities or improved stability .
Biological Activity Mechanism
The mechanism of action for alternariol involves its ability to interact with cellular components, particularly DNA and proteins. It has been shown to exhibit genotoxic effects, potentially leading to DNA damage through the formation of adducts. Alternariol induces oxidative stress within cells, resulting in apoptosis or cell cycle arrest.
Research indicates that alternariol may inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby disrupting normal cellular functions . The compound's ability to induce reactive oxygen species contributes significantly to its cytotoxicity.
Properties Overview
Alternariol possesses several notable physical and chemical properties:
These properties are critical for understanding its behavior in environmental contexts and during analytical procedures .
Scientific Applications
Alternariol has significant implications in various scientific fields:
Furthermore, research into modified derivatives of alternariol explores its potential applications in developing safer agricultural practices by understanding its biosynthesis pathways .
Alternariol (AOH) biosynthesis is governed by a dedicated gene cluster in Alternaria alternata, spanning approximately 15 kb and comprising six core genes: pksI (polyketide synthase), omtI (O-methyltransferase), moxI (FAD-dependent monooxygenase), sdrI (short-chain dehydrogenase), doxI (extradiol dioxygenase), and aohR (transcription factor) [5]. The pksI gene encodes the megasynthase responsible for constructing the core AOH scaffold through iterative polyketide assembly. Disruption of pksI via CRISPR/Cas9 eliminates AOH production and significantly reduces fungal virulence in tomato, citrus, and apple infection models, confirming its indispensable role [5]. The transcription factor aohR positively regulates the cluster, as its overexpression enhances pksI expression and AOH yield, while deletion delays toxin production [5].
Table 1: Core Genes in the AOH Biosynthetic Cluster
Gene Symbol | Protein Function | Impact of Deletion |
---|---|---|
pksI | Polyketide synthase | Abolishes AOH/AME production; reduces virulence |
omtI | O-methyltransferase | Prevents AME formation from AOH |
aohR | Pathway-specific transcription factor | Delays AOH production; reduces pksI expression |
moxI | FAD-dependent monooxygenase | Alters derivative spectrum (e.g., reduces 4-OH-AME) |
sdrI | Short-chain dehydrogenase | Impairs altenusin synthesis |
The PKS enzyme (PksI/PksJ) is a reducing type I iterative polyketide synthase that catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form the decaketide precursor of AOH [1] [3]. Domain analysis reveals conserved catalytic motifs: β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and thioesterase (TE) domains. The TE domain facilitates cyclization via Claisen condensation to yield the dibenzopyrone core [1]. Notably, Alternaria PKSs harbor a peroxisomal targeting signal (PTS1) at the C-terminus, indicating compartmentalization of biosynthesis in peroxisomes [1].
O-Methyltransferases (e.g., OmtI) convert AOH to alternariol monomethyl ether (AME), enhancing its hydrophobicity. Heterologous expression of pksI alone in Aspergillus oryzae yields AOH, while co-expression with omtI generates AME [5]. Further tailoring by moxI and sdrI produces hydroxylated derivatives (e.g., 4-hydroxy-AME) and altenusin, demonstrating the cluster's metabolic versatility [5].
Table 2: Enzymatic Domains in Alternaria AOH PKS Systems
PKS Gene | KS Domain | AT Domain | PT Domain | ACP Domain | TE Domain | C-Terminal Localization Signal |
---|---|---|---|---|---|---|
pksI (A. alternata) | Present | Present | Present | Present | Present | Peroxisomal targeting sequence (PTS1) |
pksJ (A. alternata) | Present | Present | Present | Present | Present | PTS1 |
SnPKS19 (P. nodorum) | Present | Present | Absent | Present | Present | Nuclear localization signal |
Phase I Metabolism: In plants and mammals, AOH undergoes cytochrome P450-mediated oxidation to form catechol derivatives (e.g., 4-hydroxy-AOH and 8-hydroxy-AOH), which exhibit enhanced DNA-damaging activity compared to the parent toxin [9]. These oxidized metabolites can further redox-cycle, generating reactive oxygen species (ROS) that contribute to cellular damage [4].
Phase II Conjugation: UDP-glucosyltransferases (UGTs) in plants detoxify AOH by forming glucosides. In vitro biotransformation using strawberry UGT71A44 expressed in E. coli yields alternariol-3-glucoside (AOH-3-G, 58% yield) and alternariol-9-glucoside (AOH-9-G, 5% yield), while AME is converted primarily to AME-3-glucoside (24% yield) [6]. These glucosides show reduced cytotoxicity but may hydrolyze back to aglycones in the mammalian gut, acting as "masked mycotoxins" [9].
Microbial Biotransformation: Fungi such as Aspergillus nidulans and Rhizopus arrhizus glycosylate AOH to AOH-3-sulfate and glucopyranosides [6] [10]. Bacterial systems expressing recombinant glycosyltransferases enable scalable production of reference standards for analytical detection [6].
Table 3: Biotransformation Products of AOH
Biotransformation System | Primary Products | Yield | Catalytic Mechanism |
---|---|---|---|
E. coli + UGT71A44 | AOH-3-glucoside | 58% | Regioselective O-glucosylation |
AOH-9-glucoside | 5% | Minor regioisomer | |
AME-3-glucoside | 24% | Methylated analog glucoside | |
Hepatic microsomes (rat/human) | 4-Hydroxy-AOH | Not quantified | P450 monooxygenation |
Alternaria spp. | AOH-3-sulfate | Trace | Sulfotransferase activity |
AOH production varies genetically and biochemically across fungal taxa:
Phylogenetic analysis reveals that AOH-specific PKSs form a clade distinct from norlichexanthone synthases, despite 55–60% sequence homology. Key residues in the PT domain (e.g., Tyr⁷⁰⁵ and Arg⁷³⁹) determine cyclization specificity toward alternariol versus xanthone products [3].
Table 4: Strain-Specific Variations in AOH Biosynthesis
Fungal Species/Strain | PKS Gene | AOH Yield (μg/g biomass) | Virulence Impact of Deletion | Key Genetic Features |
---|---|---|---|---|
Alternaria alternata DSM 12633 | pksI | 120 ± 15 | Reduced on tomato/apple | Full cluster (omtI, aohR, moxI) |
Parastagonospora nodorum SN15 | SnPKS19 | 95 ± 10 | Unchanged on wheat | Standalone PKS; no adjacent tailoring genes |
A. alternata tangerine pathotype | pksJ | 40 ± 8 | Reduced on citrus | Cluster with altR (regulator) and methyltransferase |
A. arborescens | pksH | 25 ± 5 | Moderately reduced | Partial cluster lacking doxI |
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